molecular formula C24H23F3N2O4 B11502746 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzamide

Cat. No.: B11502746
M. Wt: 460.4 g/mol
InChI Key: HIPOZVCITRRXTH-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE is a complex organic compound that features a unique combination of furan, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the indole moiety can be reduced to form corresponding alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(METHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE
  • **N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(CHLOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHYLBENZAMIDE is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C24H23F3N2O4

Molecular Weight

460.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C24H23F3N2O4/c1-14-6-8-15(9-7-14)20(31)28-23(24(25,26)27)19-17(11-22(2,3)12-18(19)30)29(21(23)32)13-16-5-4-10-33-16/h4-10H,11-13H2,1-3H3,(H,28,31)

InChI Key

HIPOZVCITRRXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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